

An In-depth Technical Guide to the IUPAC Nomenclature of C₁₃H₁₀BrNO

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Compound of Interest

Compound Name: 4-bromo-N-phenylbenzamide

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Executive Summary

The molecular formula C₁₃H₁₀BrNO does not define a single chemical entity but rather encompasses a wide array of structural isomers.^{[1][2][3][4][5]} This guide provides a comprehensive framework for understanding the systematic IUPAC nomenclature of these compounds, focusing on the most chemically significant and prevalent isomeric class: the brominated benzanilides. We will deconstruct the principles of IUPAC naming, explore the causality behind structural elucidation through modern spectroscopic methods, and provide validated experimental protocols. This document is designed to serve as a practical reference for unambiguously identifying and naming specific isomers of C₁₃H₁₀BrNO, a crucial step in chemical synthesis, drug discovery, and materials science.

The Challenge of Isomerism in C₁₃H₁₀BrNO

A molecular formula alone is an incomplete descriptor. For C₁₃H₁₀BrNO, the high degree of unsaturation (9), calculated from the formula, strongly suggests the presence of multiple aromatic rings and other unsaturated functionalities, leading to numerous possible arrangements of the constituent atoms. These different arrangements are known as structural (or constitutional) isomers.^{[2][3]}

The most prominent and stable scaffold for this formula is the benzanilide (N-phenylbenzamide) backbone. Benzanilide (C₁₃H₁₁NO) is an amide featuring a phenyl group

attached to the nitrogen of benzamide.^[6] The substitution of one hydrogen atom with a bromine atom yields the formula $C_{13}H_{10}BrNO$. The critical challenge for the scientist is to determine the precise location of this bromine atom, as its position dramatically influences the molecule's chemical, physical, and biological properties.

Deconstructing the IUPAC Name: The Bromobenzanilide Family

According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature of amides is derived from the corresponding carboxylic acid.^{[7][8]} Therefore, the parent structure is considered a benzamide, and the phenyl group attached to the nitrogen is treated as a substituent (N-phenyl). This forms the base name: N-phenylbenzamide.

The bromine atom can reside on either of the two phenyl rings, giving rise to two distinct sets of positional isomers.

Case 1: Bromine on the Benzoyl Ring

When the bromine atom is attached to the phenyl ring originating from benzoic acid, its position is indicated by a number. The carbon atom of the carbonyl group is attached to C1 of this ring.

- 2-Bromo-N-phenylbenzamide: The bromine is on the carbon adjacent to the carbonyl group attachment point (ortho position).
- 3-Bromo-N-phenylbenzamide: The bromine is on the meta position.
- **4-Bromo-N-phenylbenzamide**: The bromine is on the para position.^[9]

Case 2: Bromine on the N-Phenyl Ring

When the bromine is on the phenyl ring originating from aniline, the substituent is named as a substituted phenyl group.

- N-(2-Bromophenyl)benzamide: Bromine is at the ortho position of the aniline-derived ring.
- N-(3-Bromophenyl)benzamide: Bromine is at the meta position.
- N-(4-Bromophenyl)benzamide: Bromine is at the para position.

While the term "anilide" is common, IUPAC prefers the systematic names based on the parent amide.^{[10][11]} For instance, 4-Bromobenzanilide is a common name for **4-Bromo-N-phenylbenzamide**.^[9]

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